![molecular formula C17H21N3O5 B1359981 4-(3-{2-[(Tert-butoxycarbonyl)(methyl)amino]-ethyl}-1,2,4-oxadiazol-5-YL)benzoic acid CAS No. 1142210-76-1](/img/structure/B1359981.png)

4-(3-{2-[(Tert-butoxycarbonyl)(methyl)amino]-ethyl}-1,2,4-oxadiazol-5-YL)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

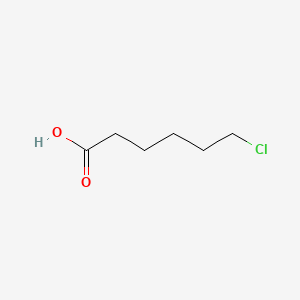

This compound, also known as 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid, has a molecular weight of 265.311. It is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity2. It is also used as a reagent in the synthesis of aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors2.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature3. For instance, a yield of 95% was achieved with a molecular weight of 2423. The reaction involved various functional groups and resulted in a complex structure3.

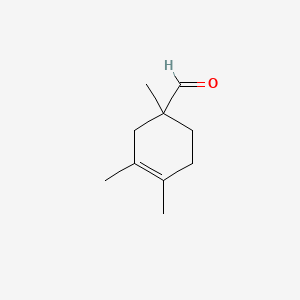

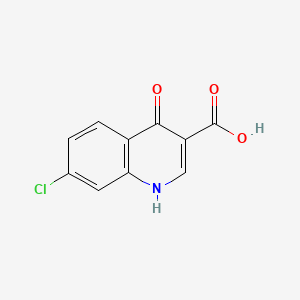

Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule3. The InChI key for this compound is DSFUNNWVQIDCEE-UHFFFAOYSA-N1.Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps4. For instance, benzoic acid can react with dimethylformamide to form benzoyl amide, which can then react with tert-butyl chloroformate to form the final product4.

Physical And Chemical Properties Analysis

The compound has a melting point of 164-168 °C and a predicted boiling point of 427.8±38.0 °C5. It has a predicted density of 1.178±0.06 g/cm35. It is soluble in methanol5 and has a predicted pKa of 4.25±0.105.

Scientific Research Applications

Supramolecular Structures

Research has shown that molecules like 4-(3-{2-[(Tert-butoxycarbonyl)(methyl)amino]-ethyl}-1,2,4-oxadiazol-5-YL)benzoic acid can link through hydrogen bonds to form supramolecular structures. These structures have been observed in various dimensions, suggesting potential applications in molecular engineering and design (Portilla et al., 2007).

Chemical Synthesis and Structural Analysis

The compound has been involved in the synthesis of various derivatives. These derivatives have been characterized using techniques like NMR, IR, and LCMS, indicating applications in synthetic chemistry and materials science (Shafi et al., 2021).

Antitumor Activity

Derivatives of 4-(3-{2-[(Tert-butoxycarbonyl)(methyl)amino]-ethyl}-1,2,4-oxadiazol-5-YL)benzoic acid have been synthesized and tested for antitumor activity. This suggests potential applications in the development of new anticancer drugs (Maftei et al., 2013).

Polymer Science

In polymer science, derivatives of this compound have been used to create novel aromatic polyhydrazides and poly(amide–hydrazide)s. These substances have applications in creating flexible and tough films, indicating potential in materials engineering (Hsiao et al., 1999).

Synthesis Methodologies

Improved synthesis methods involving this compound have been developed, showcasing its role in facilitating the production of various chemical structures. This highlights its importance in synthetic methodology research (Tkachuk et al., 2020).

Cell Differentiation Agents

Structural analogs of 4-(3-{2-[(Tert-butoxycarbonyl)(methyl)amino]-ethyl}-1,2,4-oxadiazol-5-YL)benzoic acid have been synthesized as potential agents affecting cell differentiation. This indicates possible applications in cellular biology and therapeutic research (Linder et al., 2018).

Corrosion Inhibition

Derivatives of this compound have been studied for their corrosion inhibition properties, showing potential in industrial applications related to metal preservation and protection (Ammal et al., 2018).

Safety And Hazards

The compound is classified as an irritant and has hazard codes of Xi and Xn5. Safety precautions include avoiding contact with skin and eyes and wearing suitable protective clothing5.

Future Directions

The compound’s use in the synthesis of indoleamide derivatives as EP2 antagonists and aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors suggests potential applications in medical and pharmaceutical research2. However, more research is needed to fully understand its properties and potential uses.

Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For a more detailed analysis, please refer to the original sources or consult with a chemistry professional.

properties

IUPAC Name |

4-[3-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]-1,2,4-oxadiazol-5-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5/c1-17(2,3)24-16(23)20(4)10-9-13-18-14(25-19-13)11-5-7-12(8-6-11)15(21)22/h5-8H,9-10H2,1-4H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTULGWMMDHLCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCC1=NOC(=N1)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-{2-[(Tert-butoxycarbonyl)(methyl)amino]-ethyl}-1,2,4-oxadiazol-5-YL)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-N-methylpropan-2-amine](/img/structure/B1359900.png)

![5-Methyl-4-oxo-3-[2-oxo-2-(pyridin-2-ylamino)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1359901.png)